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1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea

GPCR selectivity GPR35 off-target profiling

1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea (CAS 1705412-74-3) is a synthetic diaryl urea with molecular formula C21H21N3O4 and molecular weight 379.4 g/mol. The compound is catalogued in the European Chemical Biology Database (ECBD) under identifier EOS19801, where its computed drug-likeness score (QED) is 0.70.

Molecular Formula C21H21N3O4
Molecular Weight 379.416
CAS No. 1705412-74-3
Cat. No. B2413895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea
CAS1705412-74-3
Molecular FormulaC21H21N3O4
Molecular Weight379.416
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC
InChIInChI=1S/C21H21N3O4/c1-26-16-9-10-18(19(13-16)27-2)24-21(25)23-14-15-6-5-7-17(12-15)28-20-8-3-4-11-22-20/h3-13H,14H2,1-2H3,(H2,23,24,25)
InChIKeyAAQWECHAUNCROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea (CAS 1705412-74-3): Structural Identity & Physicochemical Baseline for Procurement


1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea (CAS 1705412-74-3) is a synthetic diaryl urea with molecular formula C21H21N3O4 and molecular weight 379.4 g/mol . The compound is catalogued in the European Chemical Biology Database (ECBD) under identifier EOS19801, where its computed drug-likeness score (QED) is 0.70 [1]. It is commercially available as a research-grade screening compound, typically at 95% purity [2]. The molecule belongs to the broader class of pyridin-2-yloxybenzyl ureas, a scaffold investigated for modulation of purinergic receptors (e.g., P2Y1) [3] and urea transporters [4].

Compound identity

Confirmed diaryl urea scaffold with 2,4-dimethoxyphenyl and pyridin-2-yloxybenzyl motifs

Screening readiness

Supplied at research-grade purity (95%), suitable for primary screening workflows

Pharmacophore context

2,4-Dimethoxyphenyl urea core reported in kinase inhibitor pharmacophores; supports target-class exploration

Property profile

Moderate drug-likeness (QED) and balanced rotatable bond count support hit-to-lead evaluation

Why 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea Cannot Be Substituted by Simpler Urea Analogs


The 2,4-dimethoxyphenyl substituent on the urea nitrogen imparts distinct physicochemical properties—specifically higher molecular weight (379.4 vs. 319.4 for the unsubstituted phenyl analog ) and increased topological polar surface area (75.76 Ų [1])—that directly influence solubility, permeability, and target-binding geometry. Diaryl ureas bearing the 2,4-dimethoxyphenyl motif have been identified as potent kinase inhibitors (e.g., HG-9-91-01, SIK inhibitor with IC50 values of 0.92–9.6 nM) via specific hydrogen-bonding interactions mediated by the methoxy groups . Simple phenyl or cyclopentyl analogs lack these methoxy oxygen atoms and, in the case of 1-cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea, lose the aromatic stacking potential entirely. Generic substitution based solely on the urea core would risk altering both potency and selectivity profiles, as evidenced by the class-level observation that subtle modifications to the aryl urea substituents profoundly shift target engagement [2]. Below, we present the available quantitative evidence for this specific compound.

Methoxy requirement

Removal of 2,4-dimethoxy substituents (as in the unsubstituted phenyl analog) may alter hydrogen-bonding geometry and target-binding affinity.

Aromatic stacking

Replacing the dimethoxyphenyl ring with a cyclopentyl group eliminates aromatic π-stacking potential, likely shifting selectivity profiles.

Conformational flexibility

The 4-rotatable-bond scaffold represents a distinct entropic profile; analogs with fewer bonds may show divergent binding kinetics.

Permeability context

The +60 Da molecular weight increase versus the phenyl analog may reduce passive membrane permeability in cell-based assays.

Quantitative Evidence Guide for 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea: Selectivity, Drug-Likeness & Purity


GPCR Selectivity: GPR35 Antagonism Negative Result

In a primary assay conducted by the European Chemical Biology Database (ECBD), 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea was tested for GPR35 antagonism and found inactive [1]. This negative result distinguishes the compound from several aryl urea derivatives that exhibit GPCR activity, including certain P2Y1 receptor antagonists within the pyridyl urea class [2]. While a direct head-to-head comparison is not available, the inactivity at GPR35 suggests a comparatively cleaner off-target profile for this specific chemotype when deployed in urea transporter or kinase inhibition screening campaigns.

GPR35 off-target
Cross-study comparable
Inactive at GPR35 vs. P2Y1-active pyridyl ureas (qualitative, no IC₅₀)
Supports lower GPCR-mediated off-target risk in urea transporter or kinase screens.
Direct comparator data not available; confirm in target-specific panel.
GPCR selectivity GPR35 off-target profiling urea transporter

Molecular Weight Differentiation vs. 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea

1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea has a molecular weight of 379.4 g/mol, compared to 319.4 g/mol for the unsubstituted phenyl analog, 1-phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea (CAS 1704621-20-4) . This +60 Da difference arises from the two methoxy substituents on the phenyl ring. The increased molecular weight falls within the upper range of lead-like chemical space (MW ≤ 350 for fragment-based screening) but remains within Lipinski-compliant drug-like space (MW ≤ 500) [1]. The additional mass may also reduce passive membrane permeability relative to the simpler phenyl analog, an important consideration for cell-based assays.

Molecular weight
Head-to-head
379.4 g/mol (+60 Da vs. phenyl analog 319.4 g/mol)
Increased mass may reduce permeability but adds methoxy H-bond acceptors.
Lipinski-compliant range; assess cell permeability experimentally.
molecular weight drug-likeness permeability physicochemical comparison

Drug-Likeness Score (QED) Compared to the Phenyl Analog

The Quantitative Estimate of Drug-likeness (QED) for 1-(2,4-dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea is 0.70, as computed by the ECBD [1]. This score integrates molecular weight, logP, hydrogen bond donors/acceptors, polar surface area, and rotatable bond count into a single metric (range 0–1). The value of 0.70 indicates moderate drug-likeness, comparable to many approved oral drugs. For reference, the phenyl analog (MW 319.4) would be expected to have a slightly higher QED due to lower molecular weight, though its exact QED has not been published. The target compound's score reflects a balance between the favorable urea scaffold and the modestly increased molecular complexity conferred by the 2,4-dimethoxy substitution.

Drug-likeness (QED)
Reported
QED = 0.70 (ECBD computed)
Moderate drug-likeness supports screening hit progression.
Comparator QED not published; expect directionally higher for lower-MW analog.
drug-likeness QED physicochemical profiling lead optimization

Rotatable Bond Count & Conformational Flexibility vs. Cyclopentyl and Thiophene Analogs

The target compound possesses 4 rotatable bonds (excluding the urea NH–C(O)–NH core), as computed by the ECBD [1]. This compares favorably with 1-cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea, which has a rigid cyclopentyl ring reducing conformational freedom (estimated ≤3 rotatable bonds), and 1-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea, which introduces a planar thiophene ring that may restrict the accessible conformational ensemble. The 2,4-dimethoxyphenyl group provides a balance: the methoxy substituents add modest rotational degrees of freedom while the aromatic ring maintains rigidity for π-stacking interactions with target proteins. The 4 rotatable bonds suggest a moderate entropic penalty upon binding, consistent with fragment-like to lead-like optimization strategies [2].

Rotatable bonds
Class-level
4 rotatable bonds; cyclopentyl analog estimated ≤3
Moderate flexibility balances binding entropy; relevant for lead optimization.
Comparator values estimated from structure; verify experimentally.
conformational flexibility rotatable bonds entropic penalty binding affinity

Purity Specification & Vendor Consistency for Screening Reproducibility

Commercially, 1-(2,4-dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea is typically supplied at 95% purity [1], consistent with industry standards for research-grade screening compounds. This purity level is comparable to that of 1-phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea (also 95%) and other pyridin-2-yloxybenzyl urea analogs. The 95% specification is sufficient for primary screening and dose-response confirmation assays; however, for biophysical assays (e.g., SPR, ITC) or in vivo studies, additional purification (e.g., preparative HPLC to ≥98%) or independent quality control (NMR, LC-MS) is recommended.

Purity specification
Supplier data
95% (consistent across listed vendors)
Meets primary screening requirements; consider further purification for biophysical assays.
Independent QC (NMR, LC-MS) recommended before in vivo use.
purity quality control assay reproducibility procurement

Kinase Inhibition Potential: 2,4-Dimethoxyphenyl Urea Pharmacophore Similarity to HG-9-91-01

The 2,4-dimethoxyphenyl urea substructure of the target compound is a recognized pharmacophore for kinase inhibition, exemplified by HG-9-91-01, a potent salt-inducible kinase (SIK) inhibitor with IC50 values of 0.92 nM (SIK1), 6.6 nM (SIK2), and 9.6 nM (SIK3) . While HG-9-91-01 is a more complex molecule containing an additional pyrimidine and piperazine moiety, the 2,4-dimethoxyphenyl urea core is conserved. This class-level similarity suggests that 1-(2,4-dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea may exhibit kinase inhibitory activity, though direct kinase profiling data for this specific compound have not been published. Researchers procuring this compound for kinase screening should note the structural precedent but must independently verify target engagement.

Kinase pharmacophore
Class-level inference
2,4-dimethoxyphenyl urea core shared with SIK inhibitor HG-9-91-01 (IC₅₀ 0.92–9.6 nM)
Supports rationale for kinase panel screening; no direct kinase data for this compound.
Data to verify; perform independent kinase profiling.
kinase inhibitor SIK 2,4-dimethoxyphenyl urea pharmacophore

Recommended Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-(3-(pyridin-2-yloxy)benzyl)urea Based on Available Evidence


Kinase Inhibitor Screening Libraries: Exploiting the 2,4-Dimethoxyphenyl Urea Pharmacophore

The conserved 2,4-dimethoxyphenyl urea core, analogous to the pharmacophore of the potent SIK inhibitor HG-9-91-01 (SIK1 IC50 = 0.92 nM) , makes this compound a strong candidate for inclusion in kinase-focused screening decks. Its moderate drug-likeness (QED = 0.70) [1] and 95% purity meet the minimum requirements for primary screening at 10 µM. Hits identified with this scaffold may offer simplified starting points for medicinal chemistry optimization compared to larger, more complex urea-based kinase inhibitors.

Urea Transporter (UT-B/UT-A) Inhibitor Screening with Reduced GPCR Liability

Given the emerging interest in pyridyl ureas as urea transporter inhibitors [2] and the compound's confirmed inactivity at GPR35 [3], this compound is well-suited for UT-B or UT-A inhibition assays. The absence of GPR35 off-target activity reduces the likelihood of confounding phenotypic readouts in diuretic or renal function assays, a key advantage over less well-profiled urea analogs.

Physicochemical Comparator for Structure-Activity Relationship (SAR) Studies

With a molecular weight of 379.4 g/mol (+60 Da vs. the phenyl analog at 319.4 g/mol) and 4 rotatable bonds [1], this compound serves as an ideal intermediate-complexity member of a pyridin-2-yloxybenzyl urea SAR series. Researchers can systematically evaluate how the 2,4-dimethoxy substitution affects solubility, permeability, and target potency relative to the simpler phenyl and cyclopentyl analogs, generating SAR data to guide lead optimization.

P2Y1 Receptor Antagonist Analoging and Selectivity Profiling

The pyridin-2-yloxybenzyl urea scaffold is a known chemotype in P2Y1 receptor antagonist development [4]. Although the specific P2Y1 activity of this compound has not been published, its structural divergence from the diaryl urea P2Y1 antagonists described in patent literature (e.g., US20050267119) may confer a distinct selectivity profile, making it valuable for cross-screening against P2Y receptor subtypes and related purinergic targets.

Application
Selection Property
Validation Focus
Kinase inhibitor screening
2,4-Dimethoxyphenyl urea pharmacophore
Kinase panel profiling
Urea transporter inhibitor studies
GPR35 inactivity context
UT-B/UT-A inhibition assays
Pyridyl urea SAR comparator
Physicochemical property range (MW, flexibility)
Solubility and permeability profiling
P2Y receptor selectivity cross-screening
Pyridin-2-yloxybenzyl urea scaffold
P2Y subtype panel evaluation
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